molecular formula C7H9N3O2S2 B169002 4-Thioureidobenzenesulfonamide CAS No. 1718-39-4

4-Thioureidobenzenesulfonamide

Numéro de catalogue: B169002
Numéro CAS: 1718-39-4
Poids moléculaire: 231.3 g/mol
Clé InChI: OGAAVFJBPHTLNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Thioureidobenzenesulfonamide (CAS 1718-39-4) is a synthetic hybrid molecule incorporating benzenesulfonamide and thiourea pharmacophores, making it a versatile scaffold in medicinal chemistry research and drug discovery. This compound serves as a key precursor for the synthesis of novel thioureidobenzenesulfonamide derivatives investigated for their potent biological activities. Research highlights its significant value in developing anticancer agents, with studies showing that synthesized derivatives exhibit good in vitro activity against various cancer cell lines, potentially through mechanisms such as mitogen-activated kinase (MK-2) enzyme inhibition . Furthermore, its structural motif is inspired by second-line antituberculosis prodrugs, and related derivatives have demonstrated promising antimycobacterial activity against Myanmar tuberculosis , with specific compounds showing low minimum inhibitory concentrations (MICs) . The thiourea moiety is crucial for its ability to form powerful hydrogen bonds with enzyme active sites, while the sulfonamide group contributes to targeting a range of enzymes, including carbonic anhydrases . This dual functionality makes this compound a strategic building block for researchers designing and synthesizing new multi-target therapeutic agents. The compound is provided for research purposes to explore these and other potential applications in chemical biology and pharmaceutical development. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

(4-sulfamoylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c8-7(13)10-5-1-3-6(4-2-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAAVFJBPHTLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352016
Record name 4-Thioureido-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1718-39-4
Record name 4-[(Aminothioxomethyl)amino]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1718-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thioureido-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-sulfamoylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Thioureidobenzenesulfonamide can be synthesized through the selective acylation of this compound with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction typically involves the use of a base such as triethylamine in a solvent like dimethylformamide (DMF) to facilitate the acylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality.

Analyse Des Réactions Chimiques

Table 1: Cyclization Products and Conditions

Starting MaterialReagent/ConditionsProduct (Yield)Reference
Hydrazide 8 2,4-Pentanedione/HClPyrazole 18 (82%)
Thiourea 9 H<sub>2</sub>SO<sub>4</sub> (conc.)Thiadiazole 10 (75%)

Nucleophilic Additions

The thiourea moiety reacts with amines, acid chlorides, and isothiocyanates:

  • Amine Coupling : Reaction with substituted anilines (8a–b ) and acid chlorides (6–7 ) in basic media yields benzamides (9–11 ) with >70% yields .

    • Key Data : <sup>1</sup>H NMR signals at δ 9.03–10.44 ppm confirm amide formation .

  • Isothiocyanate Addition : Interaction with 4-isothiocyanatobenzenesulfonamide (2 ) and aromatic amines produces antimycobacterial thioureas (3a–t ) .

Table 2: Antimycobacterial Activity of Select Derivatives

CompoundMIC (µg/mL)MIC (µM)
3i 3.136.4
3s 6.2511.8
Isoniazid0.1951.42

Thioureido-Benzoyl Hybridization

Reactions with benzoyl isothiocyanates generate hybrid sulfonamide-thiourea derivatives:

  • General Protocol : Benzoyl chloride derivatives (4a–f ) react with ammonium thiocyanate and sulphanilamide (6a ) to yield 7a–f (recrystallized from ethanol) .

  • Biological Relevance : Derivatives exhibit carbonic anhydrase IX inhibition, with IC<sub>50</sub> values <1 µM in select cases .

Cross-Coupling for Heterocyclic Systems

4-Thioureidobenzenesulfonamide serves as a precursor for heterocycles:

  • Thiazole Synthesis : Reaction with 2-bromoacetophenone yields 1,3-thiazol-2(3H)-imines (40a–d ) showing antitumor activity (IC<sub>50</sub> = 5.94 µM for 40b ) .

  • Quinazolinone Formation : Methyl anthranilate coupling produces 3-(BT-2-yl)-2-thioxoquinazolinones (42a–d ) .

Mechanistic Insights

Kinetic studies reveal reaction pathways:

  • Azetidinium Intermediate : Alkylation of indolphenol (16 ) with chloropyrrolidine (17 ) proceeds via azetidinium ion (19 ), confirmed by first-order kinetics .

  • Optimization : DoE (Design of Experiments) identifies optimal conditions (e.g., temperature, residence time) for maximizing yields .

Structural and Spectroscopic Validation

  • FT-IR : Thiourea C=S stretching observed at 1257–1446 cm<sup>−1</sup> .

  • <sup>13</sup>C NMR : Resonances at 164.9 ppm confirm carbonyl groups in benzamides .

Applications De Recherche Scientifique

Gastric Cancer

In gastric cancer models, LF3 has demonstrated the ability to enhance sensitivity to chemotherapy by inducing ferroptosis—a regulated form of cell death associated with lipid peroxidation. By inhibiting Wnt/β-catenin signaling, LF3 reduces GPX4 expression, which is crucial for cellular resistance to ferroptosis, thus making cancer cells more susceptible to chemotherapeutic agents like cisplatin .

Colorectal Cancer

Research indicates that LF3 not only inhibits tumor growth but also induces differentiation in colorectal cancer xenograft models. In these studies, treatment with LF3 led to a significant reduction in tumor size and altered the expression of key proteins involved in cell growth and survival .

Cardiovascular Applications

LF3's impact extends beyond oncology; it has been studied for its effects on cardiac cells. In cardiomyocytes, LF3 was shown to reverse the suppressive effects of β-catenin/TCF4 signaling on sodium channel expression (Na V1.5), which is critical for cardiac function. This suggests potential applications in treating heart diseases characterized by dysregulated sodium channel activity .

Data Tables

The following table summarizes key findings related to the applications of 4-thioureidobenzenesulfonamide:

Application AreaEffect ObservedReference
Gastric CancerEnhanced sensitivity to cisplatin via ferroptosis
Colorectal CancerReduced tumor growth and induced differentiation
Cardiovascular DiseaseIncreased Na V1.5 expression in cardiomyocytes

Study on Gastric Cancer

A study published in Nature explored the effects of LF3 on gastric cancer cells, demonstrating that it significantly inhibited cell viability and promoted ferroptosis when combined with cisplatin treatment. The study highlighted LF3's potential as an adjunct therapy to enhance chemotherapy efficacy in advanced gastric cancer patients .

Research on Colorectal Cancer

In another investigation, LF3 was tested in xenograft models of colorectal cancer, where it was found to reduce tumor size significantly compared to control groups. The study concluded that targeting the Wnt/β-catenin pathway with LF3 could be a promising strategy for colorectal cancer treatment .

Mécanisme D'action

The mechanism of action of 4-thioureidobenzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, depending on the specific enzyme and tissue involved.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Sulfonamide–Acyl Thiourea Derivatives

4-Thioureidobenzenesulfonamide derivatives, synthesized via acylation with aliphatic/aromatic acid chlorides, demonstrate superior inhibitory activity against hCA isoforms compared to AAZ:

  • hCA I : KI = 13.3–87.6 nM (vs. AAZ: 250 nM)
  • hCA II : KI = 5.3–384.3 nM (vs. AAZ: 12.5 nM)
  • hCA VII : KI = 1.1–13.5 nM (vs. AAZ: 2.5 nM) .

These derivatives also inhibit mycobacterial β-CAs (MtCA1-MtCA3), with MtCA2 being the most sensitive (KI < 10 nM for 10/12 compounds) . Structural modifications, such as introducing hydrophobic pendants (e.g., cinnamoyl groups), optimize interactions with CA active sites, enhancing potency and selectivity .

Table 1: Inhibition Constants (KI) of Select Derivatives vs. AAZ
Compound hCA I (nM) hCA II (nM) hCA VII (nM) MtCA2 (nM)
AAZ 250 12.5 2.5 >1000
3d (Cinnamoyl) 15.4 6.8 1.1 8.2
3k (Benzoyl) 22.7 5.3 2.4 7.9
3a (Acetyl) 87.6 384.3 13.5 45.6

Hydantoin-Incorporated Benzenesulfonamides

Replacing the thiourea moiety with hydantoin (a cyclic urea derivative) yields compounds with distinct selectivity profiles. For example, 4-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide (6) shows potent inhibition of hCA IX and XII (KI < 10 nM), isoforms overexpressed in tumors . This contrasts with this compound derivatives, which preferentially target cytosolic hCA I/II/VII and bacterial β-CAs.

Guanidine-Based Analogues

4-Guanidinobenzenesulfonamide, a structural analogue replacing thiourea with guanidine, exhibits selective inhibition of hCA VII (KI = 8.2 nM) but weaker activity against hCA I/II . Heteroaryl modifications (e.g., benzothiazole rings) further enhance potency, achieving KI values below 5 nM for hCA VII . However, these analogues lack significant activity against bacterial CAs, unlike this compound derivatives.

Commercial Thiourea Derivatives

This compound (CAS 1718-39-4) is commercially available with high purity (≥97%), facilitating rapid derivatization .

Key Research Findings

  • Selectivity : this compound derivatives achieve isoform-specific inhibition by leveraging hydrophobic interactions and hydrogen bonding within CA active sites. For example, the cinnamoyl group in 3d aligns with MtCA2’s hydrophobic pocket (residues A112, A115, P123), explaining its low KI (8.2 nM) .
  • Synthetic Flexibility : The thiourea moiety allows diverse functionalization, enabling tailored inhibition profiles. Acylation enhances potency against hCA VII, while alkylation favors bacterial β-CAs .
  • Clinical Potential: Derivatives like 3k (KI = 2.4 nM for hCA VII) are promising candidates for epilepsy treatment, where hCA VII overexpression is linked to seizures .

Activité Biologique

4-Thioureidobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-isothiocyanatobenzenesulfonamide with various amines. This reaction is facilitated in a solvent such as N,N-dimethylformamide (DMF) with triethylamine as a catalyst. The resulting thiourea derivatives are characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. The structural modifications of these compounds often enhance their biological activity, particularly against cancer cell lines .

Anticancer Properties

Numerous studies have demonstrated the anticancer activity of this compound derivatives. These compounds have been evaluated against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231 and MCF-7)
  • Cervical Cancer (HeLa)
  • Colorectal Cancer (LoVo)

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCell LineIC50 (µg/ml)Mechanism of Action
3MDA-MB-23126.28MK-2 enzyme inhibition
6MDA-MB-23135.63G1 phase cell cycle arrest
9HeLa39.83DNA topoisomerase inhibition
10LoVo148.33Disruption of microtubule assembly
15MDA-MB-23169.04Inhibition of carbonic anhydrase

The most potent compound identified was derivative 3 , which exhibited significant cytotoxicity across multiple cancer cell lines, suggesting its potential as a lead compound for further development .

The mechanisms underlying the anticancer effects of these compounds are multifaceted:

  • Inhibition of Enzymes : Many derivatives act as inhibitors of key enzymes involved in cancer progression, such as mitogen-activated protein kinases (MKs) and carbonic anhydrases (CAs). For instance, certain compounds have shown selective inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in various tumors .
  • Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells significantly. For example, compound 4e induced a notable increase in annexin V-FITC positive apoptotic cells, highlighting its potential for triggering programmed cell death .

Study on LF3 Derivative

One notable study focused on the derivative LF3, a specific form of this compound that inhibits the β-catenin/TCF4 interaction. This inhibition was found to block the self-renewal capacity of cancer stem cells and significantly enhance the expression of the cardiac sodium channel Na V1.5 in HL-1 cardiomyocytes. This suggests a dual role for LF3 in both oncology and cardiology .

Q & A

Basic Research Questions

Q. How can 4-Thioureidobenzenesulfonamide be synthesized and characterized in a laboratory setting?

  • Methodological Answer : The synthesis typically involves reacting 4-aminobenzenesulfonamide with thiourea under reflux conditions in an acidic medium (e.g., HCl) to introduce the thioureido group. Purification is achieved via recrystallization using ethanol-water mixtures. Characterization requires analytical techniques such as NMR (¹H/¹³C) to confirm hydrogen bonding patterns and sulfur-nitrogen linkages, alongside mass spectrometry (MS) for molecular weight validation. Purity assessment (>97%) is performed using HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretching at ~1150 cm⁻¹, thioureido N-H bending at ~1600 cm⁻¹).
  • X-ray Crystallography : For definitive structural confirmation, resolving bond lengths and angles (e.g., S-N distances in the sulfonamide group).
  • Elemental Analysis : To verify C, H, N, and S content within ±0.3% of theoretical values .

Q. What solubility and stability properties should researchers consider for this compound in experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperature (4–40°C) show degradation above 60°C. Use buffered solutions (pH 6–8) for biological assays to prevent hydrolysis. Hansen solubility parameters (δD, δP, δH) can predict solvent compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data in studies on this compound’s biological activity?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme inhibition vs. cell-based studies). To address this:

  • Standardize Assay Conditions : Use triplicate measurements with internal controls (e.g., positive inhibitors for enzyme studies).
  • Cross-Validate Models : Compare results across in vitro (e.g., bacterial growth inhibition) and ex vivo (e.g., tissue explants) systems.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn²+ coordination and thioureido hydrogen bonding.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA).
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with IC₅₀ values from PubChem bioactivity data .

Q. How does the mechanism of action of this compound compare to structurally related sulfonamide analogs?

  • Methodological Answer : Comparative studies should:

  • Profile Enzyme Inhibition : Test against isoforms (e.g., CA-II vs. CA-IX) using stopped-flow kinetics.
  • Assess Selectivity : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) against off-target proteins.
  • Evaluate Cellular Uptake : Employ fluorescence tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .

Q. What experimental design considerations optimize the reproducibility of this compound’s synthetic yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use DoE (Design of Experiments) to vary parameters (temperature, molar ratios, catalyst concentration).
  • In-line Monitoring : Implement PAT (process analytical technology) tools like ReactIR for real-time tracking of intermediate formation.
  • Purification Protocols : Compare column chromatography (silica gel, ethyl acetate/hexane gradients) vs. preparative HPLC for scalability .

Tables of Key Data

Table 1 : Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight249.31 g/mol
Melting Point178–183°C
Solubility (DMSO)25 mg/mL
LogP (Octanol-Water)1.2 (Predicted)

Table 2 : Common Contradictions in Biological Studies and Mitigation Strategies

ContradictionResolution StrategyReference
Inconsistent IC₅₀ values across labsStandardize buffer pH and temperature
Variability in antimicrobial activityUse CLSI guidelines for MIC assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thioureidobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Thioureidobenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.